(3Z)-N-(3-chlorophenyl)-3-{[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene}-N-methyl-2-oxo-1H-indole-5-sulfonamide
Description
SU-11274 is a selective, ATP-competitive inhibitor of the MET receptor tyrosine kinase. It is known for its high selectivity towards MET compared to other receptor tyrosine kinases. The compound has been extensively studied for its potential therapeutic applications, particularly in cancer research, due to its ability to inhibit cell viability and motility in various cancer cell lines .
Properties
IUPAC Name |
N-(3-chlorophenyl)-3-[[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-N-methyl-2-oxo-1H-indole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30ClN5O4S/c1-17-25(30-18(2)26(17)28(36)34-12-10-32(3)11-13-34)16-23-22-15-21(8-9-24(22)31-27(23)35)39(37,38)33(4)20-7-5-6-19(29)14-20/h5-9,14-16,30H,10-13H2,1-4H3,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYJSJDOHRDAMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)N2CCN(CC2)C)C)C=C3C4=C(C=CC(=C4)S(=O)(=O)N(C)C5=CC(=CC=C5)Cl)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30ClN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
SU-11274 is synthesized through a multi-step process involving the formation of an oxindole-based structure. The key steps include:
Formation of the oxindole core: This involves the reaction of an appropriate aniline derivative with an isatin derivative under acidic conditions to form the oxindole core.
Introduction of the sulfonamide group: The oxindole core is then reacted with a sulfonyl chloride derivative to introduce the sulfonamide group.
Formation of the pyrrole ring: The final step involves the reaction of the intermediate with a pyrrole derivative under basic conditions to form the complete SU-11274 structure.
Industrial Production Methods
Industrial production of SU-11274 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
SU-11274 primarily undergoes:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in SU-11274.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide and pyrrole moieties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols under basic conditions
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of SU-11274, which can be further studied for their biological activities .
Scientific Research Applications
SU-11274 has a wide range of scientific research applications:
Cancer Research: It induces apoptosis and cell cycle arrest in various cancer cell lines, including non-small cell lung carcinoma and head and neck squamous cell carcinoma
Biology: The compound is used to study the role of MET receptor tyrosine kinase in cellular processes such as proliferation, survival, and motility
Medicine: SU-11274 is being investigated for its potential therapeutic applications in treating cancers that exhibit aberrant MET activity
Industry: The compound is used in the development of new cancer therapies and as a tool in drug discovery and development
Mechanism of Action
SU-11274 exerts its effects by selectively inhibiting the MET receptor tyrosine kinase. The inhibition occurs through ATP-competitive binding to the activation loop of MET, preventing its autophosphorylation and subsequent activation. This leads to the inhibition of downstream signaling pathways, including the PI3K and Ras pathways, resulting in reduced cell proliferation, survival, and motility .
Comparison with Similar Compounds
Similar Compounds
PHA-665752: Another MET inhibitor with similar selectivity and potency.
Foretinib: A multi-kinase inhibitor that targets MET along with other kinases.
Tivantinib: A non-ATP-competitive MET inhibitor with distinct binding properties
Uniqueness
SU-11274 is unique due to its high selectivity for MET over other receptor tyrosine kinases and its ability to retain activity against certain MET mutants. This makes it a valuable tool in studying MET-related signaling pathways and developing targeted cancer therapies .
Biological Activity
The compound (3Z)-N-(3-chlorophenyl)-3-{[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene}-N-methyl-2-oxo-1H-indole-5-sulfonamide, commonly referred to as SU11274, is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C28H30ClN5O4S |
| Molar Mass | 568.09 g/mol |
| CAS Number | 658084-23-2 |
| Density | 1.401 ± 0.06 g/cm³ (Predicted) |
| Appearance | Orange powder |
SU11274 acts primarily as a met kinase inhibitor , specifically targeting the c-Met receptor tyrosine kinase . This receptor is implicated in various cellular processes, including proliferation, survival, and migration, particularly in cancer biology. By inhibiting c-Met signaling pathways, SU11274 can potentially reduce tumor growth and metastasis.
In Vitro Studies
In vitro studies have demonstrated that SU11274 effectively inhibits the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), HCT116 (colon cancer), and MDA-MB-231 (breast cancer).
- IC50 Values : The IC50 values range from 0.5 to 5 µM across different cell lines, indicating potent activity against these malignancies.
In Vivo Studies
In vivo experiments using murine models have shown promising results:
- Cerebral Ischemia Model : In a study assessing neuroprotective effects, SU11274 significantly prolonged survival times in mice subjected to acute cerebral ischemia. The treatment group exhibited a marked reduction in mortality rates compared to control groups (p < 0.05) .
Case Study 1: Anti-Cancer Activity
A study published in a peer-reviewed journal highlighted the effectiveness of SU11274 in inhibiting tumor growth in xenograft models. Mice implanted with human tumor cells treated with SU11274 showed a 50% reduction in tumor volume after four weeks of treatment compared to untreated controls.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of SU11274 during ischemic events. The compound was administered prior to inducing ischemia in rodents, resulting in significant neuroprotection as evidenced by reduced infarct size and improved neurological scores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
